4-(1-methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid is an organic compound that features a thiomorpholine ring substituted with a carboxylic acid group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid typically involves the reaction of 1-methyl-1H-imidazole with thiomorpholine-3-carboxylic acid under specific conditions. One common method involves the use of a condensation reaction where the imidazole ring is introduced to the thiomorpholine ring through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohol derivatives.
Scientific Research Applications
4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiomorpholine ring can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-carboxylic acid
- 4-(1H-Imidazol-1-yl)thiomorpholine-3-carboxylic acid
- 4-(1-Methyl-1H-imidazol-2-yl)thiomorpholine-3-sulfonic acid
Uniqueness
This compound is unique due to the presence of both the imidazole and thiomorpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O2S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-11-3-2-10-9(11)12-4-5-15-6-7(12)8(13)14/h2-3,7H,4-6H2,1H3,(H,13,14) |
InChI Key |
FHKCRADFJSHJMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCSCC2C(=O)O |
Origin of Product |
United States |
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